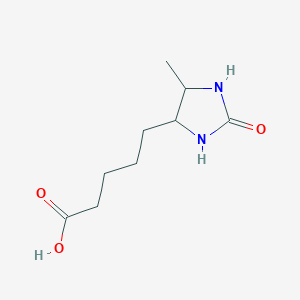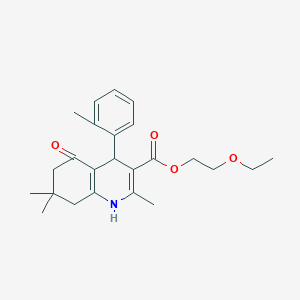![molecular formula C16H24F2N4O B4895086 N-(2,5-difluorophenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B4895086.png)
N-(2,5-difluorophenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-difluorophenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea, commonly known as DFP-10825, is a small molecule drug that has garnered attention as a potential treatment for various diseases.
Mécanisme D'action
DFP-10825 exerts its effects through the inhibition of protein kinase B (AKT) signaling pathway. AKT is a key regulator of cell growth, survival, and metabolism. Inhibition of AKT signaling pathway by DFP-10825 leads to the suppression of cancer cell growth and induction of apoptosis. In neurodegenerative diseases, DFP-10825 protects neurons from oxidative stress and inflammation, which are key factors in the pathogenesis of these diseases.
Biochemical and Physiological Effects
DFP-10825 has been shown to have several biochemical and physiological effects. In cancer cells, DFP-10825 inhibits cell proliferation, induces apoptosis, and decreases cell migration and invasion. In neurodegenerative diseases, DFP-10825 protects neurons from oxidative stress and inflammation, improves cognitive function, and reduces the accumulation of amyloid beta and alpha-synuclein, which are hallmarks of Alzheimer's disease and Parkinson's disease, respectively.
Avantages Et Limitations Des Expériences En Laboratoire
DFP-10825 has several advantages for lab experiments, including its high purity, stability, and solubility in aqueous solutions. However, DFP-10825 has some limitations, including its potential toxicity and limited availability.
Orientations Futures
For DFP-10825 research include the optimization of its synthesis method, the evaluation of its toxicity and pharmacokinetics, and the development of novel formulations for improved drug delivery. Additionally, further studies are needed to determine the potential of DFP-10825 in combination with other drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of DFP-10825 involves several steps, including the reaction of 2,5-difluoroaniline with 2-(4-propyl-1-piperazinyl)ethylamine to form N-(2,5-difluorophenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea. The final product is obtained through purification and isolation processes. The synthesis method has been optimized to ensure high yield and purity.
Applications De Recherche Scientifique
DFP-10825 has been studied for its potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, DFP-10825 has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease and Parkinson's disease research, DFP-10825 has been studied for its neuroprotective effects and ability to improve cognitive function.
Propriétés
IUPAC Name |
1-(2,5-difluorophenyl)-3-[2-(4-propylpiperazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24F2N4O/c1-2-6-21-8-10-22(11-9-21)7-5-19-16(23)20-15-12-13(17)3-4-14(15)18/h3-4,12H,2,5-11H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAYKBFUISYXRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CCNC(=O)NC2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Difluorophenyl)-1-[2-(4-propylpiperazin-1-YL)ethyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4895006.png)
![N-{1-[1-(2,4-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B4895011.png)
![1-(2-methoxyphenyl)-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B4895015.png)
![2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl N-benzoylalaninate](/img/structure/B4895017.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-ethylphenoxy)acetamide](/img/structure/B4895045.png)
![N,N'-di-2-biphenylyl-5-[(4-nitrobenzoyl)amino]isophthalamide](/img/structure/B4895052.png)
![11-(2-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4895060.png)
![2-{1-(2,2-dimethylpropyl)-4-[(1-ethyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4895068.png)
![2-[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4895076.png)
![N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B4895101.png)
![2-(4-chlorophenoxy)-2-methyl-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]propanamide](/img/structure/B4895108.png)

![3-(2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B4895117.png)